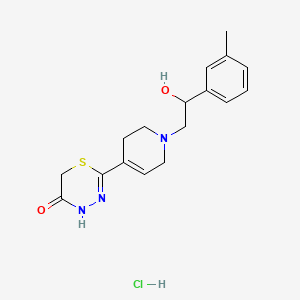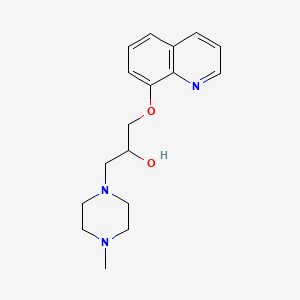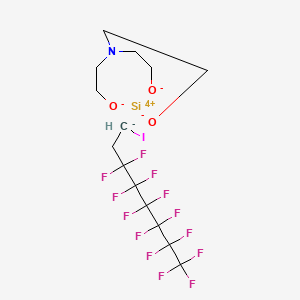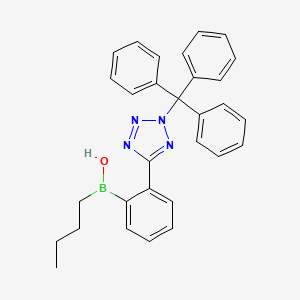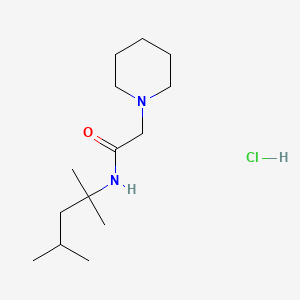
1-Piperidineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride is a chemical compound with the molecular formula C14H29ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and an acetamide group, making it a subject of interest for scientific research .
Méthodes De Préparation
The synthesis of 1-Piperidineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride typically involves the reaction of piperidine with acetamide derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
1-Piperidineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
1-Piperidineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-Piperidineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparaison Avec Des Composés Similaires
1-Piperidineacetamide, N-(1,1,3-trimethylbutyl)-, hydrochloride can be compared with other similar compounds, such as:
1-Piperidineacetamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
N-(1,1,3-trimethylbutyl) derivatives: These compounds have the same substituent group but differ in their core structures, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
109258-22-2 |
|---|---|
Formule moléculaire |
C14H29ClN2O |
Poids moléculaire |
276.84 g/mol |
Nom IUPAC |
N-(2,4-dimethylpentan-2-yl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H28N2O.ClH/c1-12(2)10-14(3,4)15-13(17)11-16-8-6-5-7-9-16;/h12H,5-11H2,1-4H3,(H,15,17);1H |
Clé InChI |
VWPJKSOZZOQTNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C)NC(=O)CN1CCCCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


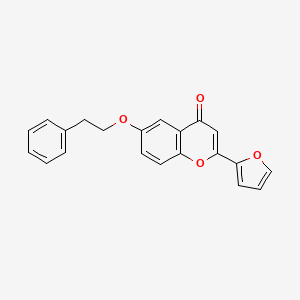
![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)
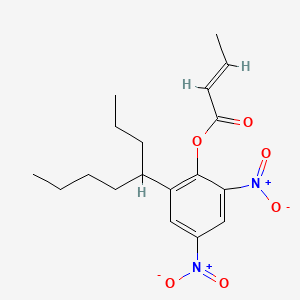
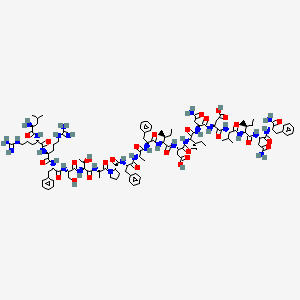
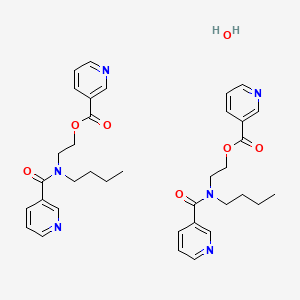
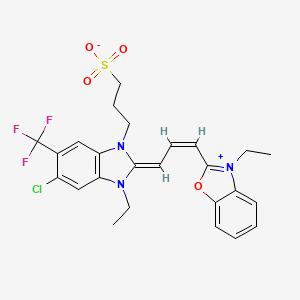
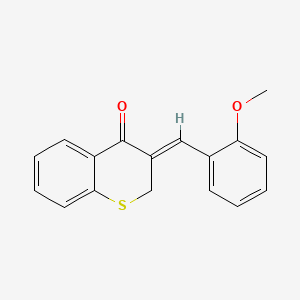
![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
